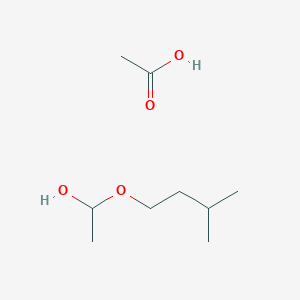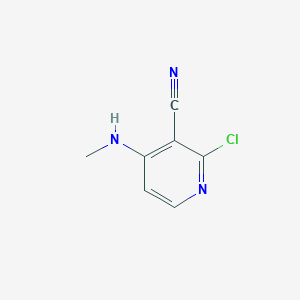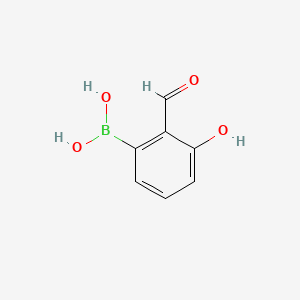![molecular formula C20H28Cl4N6O2Zn B12517211 zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride CAS No. 14751-97-4](/img/structure/B12517211.png)
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C20H28Cl4N6O2Zn. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride typically involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with zinc chloride to form the tetrachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and hydroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized species, while substitution reactions can produce a range of substituted aromatic compounds .
Applications De Recherche Scientifique
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and diazotization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The diazonium group in the compound can undergo various reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium bromide
- 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium iodide
Uniqueness
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the zinc tetrachloride complex, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
14751-97-4 |
|---|---|
Formule moléculaire |
C20H28Cl4N6O2Zn |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H14N3O.4ClH.Zn/c2*1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;;/h2*3-6,14H,2,7-8H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
MQRGMLDXNFBJTF-UHFFFAOYSA-J |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)


![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
